5-Bromo-2-methylnaphtho[1,2-B]thiophene
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Overview
Description
5-Bromo-2-methylnaphtho[1,2-B]thiophene is a heterocyclic compound that contains a thiophene ring fused to a naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methylnaphtho[1,2-B]thiophene typically involves the thienannulation of naphthalene-1,2-dione with α-enolic dithioesters through a Michael-type addition/oxidation/cyclization process . This method allows for the efficient generation of the tricyclic naphtho[1,2-B]thiophene structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methylnaphtho[1,2-B]thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: Electrophilic and nucleophilic substitution reactions are common for thiophene derivatives.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, making it useful for various applications.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine or iodine can be used under mild conditions to introduce halogen atoms into the thiophene ring.
Nucleophilic Substitution: Strong nucleophiles like organolithium or Grignard reagents are used to replace halogen atoms with other functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation reactions typically yield halogenated thiophene derivatives, while nucleophilic substitution can introduce various functional groups into the thiophene ring .
Scientific Research Applications
5-Bromo-2-methylnaphtho[1,2-B]thiophene has several scientific research applications:
Organic Electronics: This compound is used in the development of organic semiconductors and organic light-emitting diodes (OLEDs).
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules with potential therapeutic properties.
Material Science: The compound is used in the fabrication of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methylnaphtho[1,2-B]thiophene involves its interaction with molecular targets and pathways in biological systems. The compound can undergo electrophilic and nucleophilic substitution reactions, which allow it to interact with various biomolecules . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: An aromatic compound with a similar thiophene ring fused to a benzene ring.
2-Bromo-5-nitrothiophene: A thiophene derivative with a bromine and nitro group attached to the ring.
Uniqueness
5-Bromo-2-methylnaphtho[1,2-B]thiophene is unique due to its fused naphthalene-thiophene structure, which imparts distinct electronic and optical properties. This makes it particularly valuable in applications such as organic electronics and material science .
Properties
CAS No. |
62615-38-7 |
---|---|
Molecular Formula |
C13H9BrS |
Molecular Weight |
277.18 g/mol |
IUPAC Name |
5-bromo-2-methylbenzo[g][1]benzothiole |
InChI |
InChI=1S/C13H9BrS/c1-8-6-9-7-12(14)10-4-2-3-5-11(10)13(9)15-8/h2-7H,1H3 |
InChI Key |
XIHSFUHFYHOSSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(S1)C3=CC=CC=C3C(=C2)Br |
Origin of Product |
United States |
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